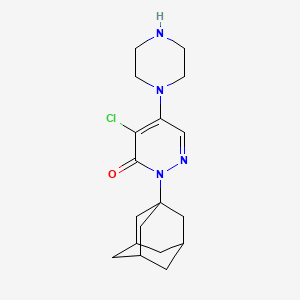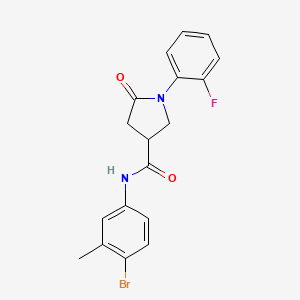![molecular formula C20H23BrN4O B4107546 N-(3-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B4107546.png)
N-(3-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine
Übersicht
Beschreibung
N-(3-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmaceuticals. This compound is a benzimidazole derivative that possesses a unique chemical structure, making it a promising candidate for various applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-(3-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine involves the inhibition of specific enzymes and pathways that are involved in disease progression. It acts by binding to specific receptors and modulating their activity, leading to a therapeutic effect.
Biochemical and Physiological Effects:
N-(3-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It also exhibits potent antimicrobial activity by disrupting the cell membrane of microorganisms. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine in lab experiments include its potent activity against various diseases, its unique chemical structure, and its ability to modulate specific pathways and receptors. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility, and its high cost.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine. These include:
1. Investigation of its potential use in combination therapy with other drugs.
2. Development of novel formulations to improve its solubility and bioavailability.
3. Exploration of its potential use in the treatment of other diseases, such as neurological disorders.
4. Investigation of its mechanism of action at the molecular level.
5. Development of new analogs with improved pharmacological properties.
Conclusion:
N-(3-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine is a promising compound that has the potential to be used in the development of new drugs for the treatment of various diseases. Its unique chemical structure and potent activity make it a valuable candidate for further research and development. However, its limitations must be taken into consideration when designing lab experiments, and further studies are needed to fully understand its mechanism of action and potential uses.
Wissenschaftliche Forschungsanwendungen
N-(3-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine has been extensively studied for its potential use in pharmaceuticals. It has been found to have potent activity against various diseases, including cancer, inflammation, and microbial infections.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c21-17-5-3-4-16(14-17)15-22-20-23-18-6-1-2-7-19(18)25(20)9-8-24-10-12-26-13-11-24/h1-7,14H,8-13,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGZWQHALLXIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[5-({1-[(1,3-thiazol-2-ylamino)carbonyl]propyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4107476.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4107480.png)


![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B4107506.png)
![2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4107512.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4107537.png)
![2-({2-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B4107540.png)
![2-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4107541.png)
![N-(3-acetylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4107547.png)

![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4107565.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4107569.png)
![4-{5-[4-(1-adamantylacetyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4107570.png)